Cas no 1565051-55-9 (2H-Azepin-2-one, hexahydro-3-(2-hydroxybutyl)-)

2H-Azepin-2-one, hexahydro-3-(2-hydroxybutyl)- 化学的及び物理的性質
名前と識別子
-
- 2H-Azepin-2-one, hexahydro-3-(2-hydroxybutyl)-
- 1565051-55-9
- EN300-733683
- 3-(2-hydroxybutyl)azepan-2-one
-
- インチ: 1S/C10H19NO2/c1-2-9(12)7-8-5-3-4-6-11-10(8)13/h8-9,12H,2-7H2,1H3,(H,11,13)
- InChIKey: UAGBRFJJHKVYSX-UHFFFAOYSA-N
- ほほえんだ: N1CCCCC(CC(O)CC)C1=O
計算された属性
- せいみつぶんしりょう: 185.141578849g/mol
- どういたいしつりょう: 185.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.000±0.06 g/cm3(Predicted)
- ふってん: 368.3±15.0 °C(Predicted)
- 酸性度係数(pKa): 14.92±0.20(Predicted)
2H-Azepin-2-one, hexahydro-3-(2-hydroxybutyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-733683-0.5g |
3-(2-hydroxybutyl)azepan-2-one |
1565051-55-9 | 0.5g |
$1014.0 | 2023-05-23 | ||
Enamine | EN300-733683-1.0g |
3-(2-hydroxybutyl)azepan-2-one |
1565051-55-9 | 1g |
$1057.0 | 2023-05-23 | ||
Enamine | EN300-733683-0.1g |
3-(2-hydroxybutyl)azepan-2-one |
1565051-55-9 | 0.1g |
$930.0 | 2023-05-23 | ||
Enamine | EN300-733683-0.05g |
3-(2-hydroxybutyl)azepan-2-one |
1565051-55-9 | 0.05g |
$888.0 | 2023-05-23 | ||
Enamine | EN300-733683-5.0g |
3-(2-hydroxybutyl)azepan-2-one |
1565051-55-9 | 5g |
$3065.0 | 2023-05-23 | ||
Enamine | EN300-733683-10.0g |
3-(2-hydroxybutyl)azepan-2-one |
1565051-55-9 | 10g |
$4545.0 | 2023-05-23 | ||
Enamine | EN300-733683-0.25g |
3-(2-hydroxybutyl)azepan-2-one |
1565051-55-9 | 0.25g |
$972.0 | 2023-05-23 | ||
Enamine | EN300-733683-2.5g |
3-(2-hydroxybutyl)azepan-2-one |
1565051-55-9 | 2.5g |
$2071.0 | 2023-05-23 |
2H-Azepin-2-one, hexahydro-3-(2-hydroxybutyl)- 関連文献
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
2H-Azepin-2-one, hexahydro-3-(2-hydroxybutyl)-に関する追加情報
Professional Introduction to 2H-Azepin-2-one, hexahydro-3-(2-hydroxybutyl) and CAS No. 1565051-55-9
2H-Azepin-2-one, hexahydro-3-(2-hydroxybutyl), identified by the Chemical Abstracts Service Number (CAS No.) 1565051-55-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its hexahydroazepinone core structure functionalized with a 2-hydroxybutyl side chain, has garnered attention due to its potential applications in the development of bioactive molecules. The unique structural motif of this compound, combining a cyclic lactam ring with a hydroxylated aliphatic chain, positions it as a versatile scaffold for further chemical modifications and biological evaluations.
The synthesis and structural elucidation of 2H-Azepin-2-one, hexahydro-3-(2-hydroxybutyl) involve sophisticated organic transformations that highlight the compound's synthetic accessibility and complexity. The hexahydroazepinone backbone is typically constructed through cyclization reactions, often employing catalytic hydrogenation or intramolecular condensation strategies. The introduction of the 2-hydroxybutyl group further refines the molecular architecture, introducing both hydrophilic and lipophilic characteristics that can influence solubility, metabolic stability, and interactions with biological targets. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, as well as mass spectrometry (MS), are crucial for confirming the structural integrity and purity of this compound.
In recent years, there has been growing interest in heterocyclic compounds like hexahydroazepinone derivatives due to their prevalence in bioactive natural products and synthetic drugs. The structural framework of 2H-Azepin-2-one, hexahydro-3-(2-hydroxybutyl) exhibits similarities to several pharmacologically relevant molecules, suggesting potential therapeutic applications. For instance, modifications at the hydroxylated position could lead to compounds with enhanced binding affinity to specific enzymes or receptors. This has prompted researchers to explore its utility in drug discovery programs aimed at addressing various diseases.
One of the most compelling aspects of CAS No. 1565051-55-9 is its potential role as a key intermediate in the synthesis of more complex pharmacophores. The presence of both a lactam ring and an aliphatic side chain provides multiple sites for chemical derivatization. For example, functionalization of the hydroxyl group could yield ether or ester derivatives, while further cyclization or alkylation strategies might introduce additional heterocyclic moieties. Such modifications are often critical in optimizing drug-like properties such as pharmacokinetic profiles, including absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox).
The biological activity of 2H-Azepin-2-one, hexahydro-3-(2-hydroxybutyl) has been preliminarily investigated in several contexts. Preliminary in vitro studies have suggested that this compound may exhibit modulatory effects on certain biological pathways. Specifically, its structural features reminiscent of known bioactive scaffolds have prompted investigations into its potential interactions with enzymes such as kinases or proteases, which are often implicated in cellular signaling cascades associated with diseases like cancer or inflammatory disorders. While these findings are still in early stages, they underscore the importance of exploring novel derivatives based on this scaffold for therapeutic development.
Recent advancements in computational chemistry have further enhanced the exploration of hexahydroazepinone derivatives like CAS No. 1565051-55-9. Molecular modeling techniques allow researchers to predict binding modes and affinity profiles with high precision before conducting costly wet-lab experiments. These simulations can guide the design of next-generation analogs by identifying optimal positions for functionalization based on predicted interactions with biological targets. Such integrative approaches combining experimental synthesis with computational analysis represent a powerful strategy for accelerating drug discovery efforts.
The pharmaceutical industry has long recognized the value of heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. The unique structural features of CAS No. 1565051-55-9, particularly its combination of a rigid cyclic lactam ring with an aliphatic side chain bearing a hydroxyl group (hydroxylbutyl moiety), make it an attractive candidate for further development. By leveraging modern synthetic methodologies alongside cutting-edge biophysical techniques such as X-ray crystallography or surface plasmon resonance (SPR), researchers can gain deeper insights into how this compound interacts with its intended biological targets.
The future prospects for 2H-Azepin-2-one derivatives appear promising given their structural versatility and preliminary biological relevance. Continued research efforts are warranted to fully elucidate their mechanisms of action and therapeutic potential across different disease indications. Collaborative initiatives between academic institutions and pharmaceutical companies could facilitate rapid translation from laboratory discoveries to clinical applications where needed.
1565051-55-9 (2H-Azepin-2-one, hexahydro-3-(2-hydroxybutyl)-) 関連製品
- 2138249-72-4(2,2-difluoro-3-(2-methoxy-2-methylpropoxy)-N-methylpropan-1-amine)
- 2105684-31-7(3-amino-1-(3-chloro-2-methoxyphenyl)propan-1-one)
- 4039-32-1(lithium(1+) ion bis(trimethylsilyl)azanide)
- 5275-69-4(Ethanone,1-(5-nitro-2-furanyl)-)
- 575444-12-1(Benzaldehyde, 4-methoxy-3-methyl-5-(phenylmethoxy)-)
- 65171-68-8(Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate)
- 1804888-70-7(2'-Chloro-4'-methyl-3'-nitroacetophenone)
- 1806412-04-3(1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one)
- 98960-66-8([2-(propylthio)phenyl]amine hydrochloride)
- 2137729-34-9(3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-)




